molecular formula C7H7NaS B080081 Sodium toluene-p-thiolate CAS No. 10486-08-5

Sodium toluene-p-thiolate

Cat. No. B080081
CAS RN: 10486-08-5
M. Wt: 146.19 g/mol
InChI Key: PRORQUQEDGGDQO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium toluene-p-thiolate and related compounds often involves the reaction of toluenesulfinic acid with sodium hydride or other sodium-containing compounds. For example, sodium p-toluenesulfinate reacts with acetyl chloride to form various products through a mechanism involving the formation of mixed anhydrides of sulfinic acid and carboxylic acid, suggesting the complexity and versatility of reactions involving sodium toluene derivatives (KobayashiMichio, 1966).

Molecular Structure Analysis

The molecular structure of sodium toluene-p-thiolate derivatives can vary significantly depending on the specific substituents and reaction conditions. For instance, the formation of a pentanuclear lead thiolate cluster illustrates the complex structures that can arise from reactions involving toluene-p-thiolate derivatives, highlighting the potential for forming intricate molecular architectures (Edelmann et al., 2000).

Chemical Reactions and Properties

Sodium toluene-p-thiolate is involved in a myriad of chemical reactions, showcasing its versatility. For example, its reaction with acyl chlorides demonstrates its reactivity towards electrophilic substitution and its ability to participate in complex organic transformations (KobayashiMichio, 1966). Additionally, its involvement in the synthesis of thiol-derivatised gold nanoparticles highlights its utility in material science and nanotechnology (Brust et al., 1994).

Scientific Research Applications

  • Nanoparticle Synthesis : Sodium toluene-p-thiolate is used in the synthesis of thiol-derivatized gold nanoparticles in a two-phase liquid-liquid system. This involves the reduction of AuCl4- by sodium borohydride in the presence of an alkanethiol, leading to gold particles bearing a surface coating of thiol. These materials can be handled as simple chemical compounds (Brust et al., 1994).

  • Organic Synthesis and Nucleophilic Substitution : Sodium toluene-p-thiolate is involved in the nucleophilic substitution in the synthesis of 1,1-diaryl-2-arylthioethylenes. This reaction demonstrates a case of direct nucleophilic substitution at a non-activated vinylic carbon atom (Beltrame et al., 1967).

  • Cardiac Sodium Current Inhibition : Research on toluene's effects on cardiac sodium channels indicates that toluene, a solvent widely used and a substance of abuse, inhibits cardiac sodium channels. Although the study primarily focuses on toluene, sodium toluene-p-thiolate as a related compound, could potentially share similar properties (Cruz et al., 2003).

  • Preparation of Arylthioynamines : Sodium thiolates, including sodium toluene-p-thiolate, are used in the preparation of arylthioynamines, showcasing its utility in organic chemistry (Nakai et al., 1977).

  • Synthesis of Organic Sulfur Compounds : The compound plays a role in the reactions of toluenesulfinic acid with acyl chlorides, further demonstrating its versatility in organic synthesis (KobayashiMichio, 1966).

  • Nanocrystal Material Research : It is used in the synthesis of cobalt oxide nanocrystals with controlled tetrahedral shape, where sodium bis(2-ethylhexyl) sulfosuccinate is added as a surface active agent to form an ordered monolayer passivation over the nanocrystal surface (Yin & Wang, 1998).

Safety And Hazards

The safety data sheet for 4-Methylbenzenethiol sodium salt, a similar compound, suggests that it should be handled with personal protective equipment and face protection. It should be stored in a well-ventilated area and contact with skin, eyes, or clothing should be avoided .

Future Directions

The thiol–ene reaction, which Sodium toluene-p-thiolate could potentially participate in, is being explored for the development of novel materials systems . Additionally, the synthesis of water-soluble metal nanoparticles using similar compounds is a promising area of research .

properties

IUPAC Name

sodium;4-methylbenzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORQUQEDGGDQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146789
Record name Sodium toluene-p-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium toluene-p-thiolate

CAS RN

10486-08-5
Record name Sodium toluene-p-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium toluene-p-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium toluene-p-thiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
E Baciocchi, A Schiroli - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… density of the solutions of sodium toluene-p-thiolate in methanol increased slightly with time. … We conclude that these reactions are of the first order both in sodium toluene-p-thiolate and …
Number of citations: 9 pubs.rsc.org
P Beltrame, PL Beltrame, MG Cattania… - Journal of the Chemical …, 1973 - pubs.rsc.org
The title reaction of 1-chloro- and 1-bromo-2-phenylacetylenes and of their p-Me and p-Cl substituted derivatives has been kinetically studied. Only 1-p-tolylthio-2-arylacetylenes are …
Number of citations: 4 pubs.rsc.org
M Cavazza, G Biggi, F Del Cima, F Pietra - Journal of the Chemical …, 1975 - pubs.rsc.org
… Second-order rate coefficients and activation parameters for replacement of X from various 2-X-tropones by sodium toluene-p-thiolate (PPT) in dimethyl sulphoxide at 25' …
Number of citations: 0 pubs.rsc.org
P Beltrame, D Pitea, M Simonetta - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
… The reaction of compounds (pR-CBH4),C:CHCI (R = H, Me, and OMe) with sodium toluene-p-thiolate in dimethylformamide was studied kinetically in the range 30-90". The order of …
Number of citations: 4 pubs.rsc.org
P Carniti, P Beltrame, S Cabiddu - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Sodium toluene-p-thiolate was prepared as described 5 from recrystallised toluene-p-thiol. Substituted chloronitrobenzenes, either purified commercial products fir prepared by …
Number of citations: 4 pubs.rsc.org
M Ballabio, PL Beltrame, P Beltrame - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… 2-Halogeno-1 ,I -diphenyipropenes (halogen = CI or Br), when treated with sodium toluene-p-thiolate in dimethylformamide, gave exclusively 1 ,I -diphenyl-2-(p-tolylthio)propene. The …
Number of citations: 0 pubs.rsc.org
P Beltrame, PL Beltrame, L Bellotti - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
… Their reactions with sodium toluene-p-thiolate in dimethylformamide, as well as the … and their reactivity tested with sodium toluene-p-thiolate; NNdimethylformamide was chosen as …
Number of citations: 6 pubs.rsc.org
P Beltrame, P Carniti - GAZZETTA CHIMICA ITALIANA, 1973 - air.unimi.it
Effect of Methyl Substituents on the Reactivity of p-Bromonitrobenzene towards Sodium Toluene-p-thiolate in Dimethylformamide … Effect of Methyl Substituents on the Reactivity …
Number of citations: 7 air.unimi.it
G Biggi, F Pietra - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Thus the product of para-substitution predominates (the product of double substitution must almost wholly arise from attack of sodium toluene-P-thiolate on 1,3-dinitro-2,5bis-P-…
Number of citations: 4 pubs.rsc.org
P Beltrame, PL Beltrame, G Carboni… - Journal of the Chemical …, 1970 - pubs.rsc.org
… Lithium chloride proved a much weaker nucleophile than sodium toluene-p-thiolate, by a factor of 1 09-l 010 (at 24") in the case of the 2-halogeno-1 -p-nitrophenyl1 -phenyiethylenes. …
Number of citations: 3 pubs.rsc.org

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